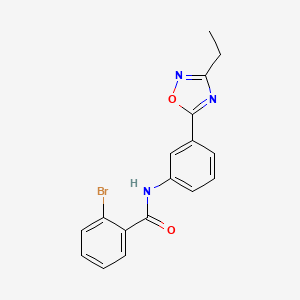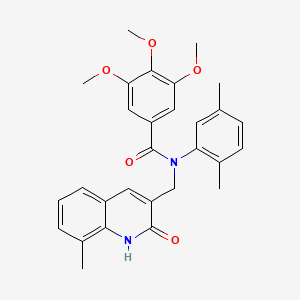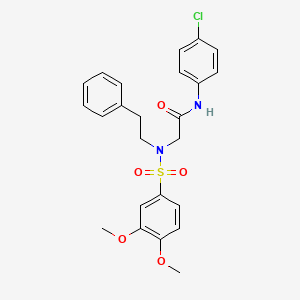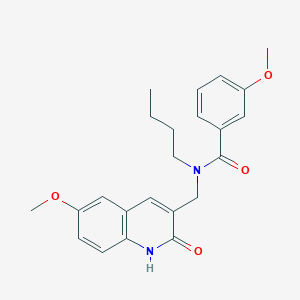
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMH-21 is a small molecule inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for understanding various cellular processes.
Mecanismo De Acción
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide works by inhibiting the activity of RAD51, a protein that plays a critical role in homologous recombination, a DNA repair process that is essential for maintaining genome stability. By inhibiting RAD51 activity, this compound disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and impair DNA repair processes. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide is its specificity for RAD51, which makes it a valuable tool for studying the role of RAD51 in various cellular processes. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide. One potential direction is to study its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another potential direction is to study its effects on other DNA repair proteins and pathways. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in scientific research.
Métodos De Síntesis
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide is synthesized through a multi-step process that involves the coupling of various chemical reagents. The synthesis begins with the preparation of 3-methoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-butylamine to produce the amide intermediate. The final step involves the coupling of the amide intermediate with 2-hydroxy-6-methoxyquinoline to produce this compound.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising tool for understanding various cellular processes. This compound has been studied as an inhibitor of the DNA repair protein RAD51, which plays a critical role in maintaining genome stability. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-butyl-3-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-11-25(23(27)16-7-6-8-19(13-16)28-2)15-18-12-17-14-20(29-3)9-10-21(17)24-22(18)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLFXPMLTHOBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


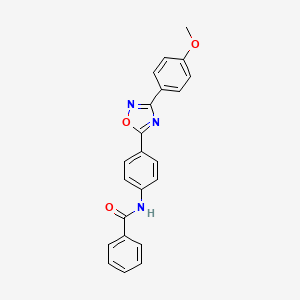
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
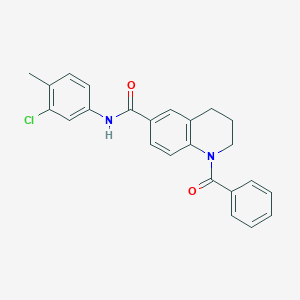
![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
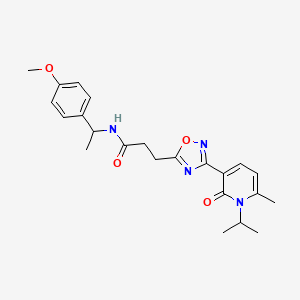
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)
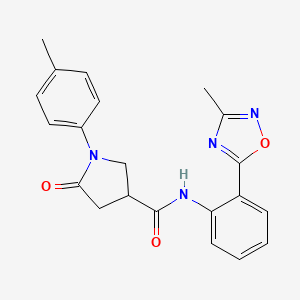
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
